4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol
CAS No.:
Cat. No.: VC20380875
Molecular Formula: C10H22N2O
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H22N2O |
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Molecular Weight | 186.29 g/mol |
IUPAC Name | 4-(1-aminopropan-2-yl)-3-ethylpiperidin-4-ol |
Standard InChI | InChI=1S/C10H22N2O/c1-3-9-7-12-5-4-10(9,13)8(2)6-11/h8-9,12-13H,3-7,11H2,1-2H3 |
Standard InChI Key | JUHZCIABYFXKCX-UHFFFAOYSA-N |
Canonical SMILES | CCC1CNCCC1(C(C)CN)O |
Introduction
Chemical Identification and Structural Characteristics
Table 1: Core Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 186.29 g/mol | |
Canonical SMILES | CCN1CCC(CC1)(C(C)CN)O | |
InChI Key | RQRXONSUDMWEEU-UHFFFAOYSA-N | |
PubChem CID | 79135018 |
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis protocol for this compound is published, analogous 4-hydroxypiperidine derivatives are synthesized via multi-step organic reactions. A representative approach involves:
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Nitro Reduction: Catalytic hydrogenation of nitro intermediates using Pd/C .
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Isocyanate Formation: Treatment of amines with triphosgene to generate reactive isocyanates .
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Condensation Reactions: Coupling intermediates with piperidine derivatives under HATU/DIPEA conditions .
For example, intermediate 6 in PMC-9974930 shares structural similarities, synthesized by hydrolyzing methyl esters and condensing with amines. Adapting these methods could yield the target compound, though regioselectivity for the 1-ethyl substituent requires careful optimization.
Spectroscopic Characterization
Key analytical data include:
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Mass Spectrometry: Predicted molecular ion peak at m/z 186.29.
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NMR: Expected signals for piperidine protons (δ 1.4–2.8 ppm), hydroxyl (δ 1.2–1.5 ppm), and ethyl groups (δ 0.9–1.1 ppm) .
Physicochemical Properties
Solubility and Stability
Data gaps exist for solubility in water or organic solvents, but its hydroxyl and amine groups suggest moderate polarity. The compound is stable under standard laboratory conditions but degrades in the presence of strong oxidizers, producing carbon and nitrogen oxides .
Table 2: Stability and Reactivity
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